Benzenehexathiol

Catalog No.
S1495868
CAS No.
62968-45-0
M.F
C6H6S6
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenehexathiol

CAS Number

62968-45-0

Product Name

Benzenehexathiol

IUPAC Name

benzene-1,2,3,4,5,6-hexathiol

Molecular Formula

C6H6S6

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C6H6S6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H

InChI Key

NVGVNJDFTHQFQR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1S)S)S)S)S)S

Canonical SMILES

C1(=C(C(=C(C(=C1S)S)S)S)S)S

Benzenehexathiol (BHT) is a highly symmetric, hexadentate organosulfur ligand fundamentally critical to the synthesis of highly conductive, two-dimensional π-d conjugated coordination polymers (c-CPs). Unlike conventional oxygen- or nitrogen-based ligands, BHT’s six symmetrically arranged thiol groups enable the formation of robust M3(BHT)2 Kagome lattice networks with transition metals (e.g., Cu, Ni, Fe, Co). This specific structural topology facilitates continuous in-plane charge delocalization, bridging the gap between traditional porous insulators and metallic conductors. For procurement and material selection, BHT is the definitive precursor for developing transparent electrodes, high-performance electrocatalysts, and advanced chemiresistive sensors where extreme electrical conductivity and structural resilience are non-negotiable [1].

Generic substitution of BHT with oxygen analogs (hexahydroxybenzene, HHB), nitrogen analogs (hexaiminobenzene, HIB), or lower-denticity thiols (1,4-benzenedithiol, BDT) fundamentally compromises the electronic and structural integrity of the resulting frameworks. While HHB and HIB can form visually similar 2D honeycomb structures, the lower polarizability and electronegativity differences of oxygen and nitrogen drastically restrict π-d orbital overlap, resulting in materials that are often insulating or only weakly semiconducting. Furthermore, substituting BHT with lower-denticity thiols like BDT prevents the formation of the extended 2D Kagome lattice entirely, yielding disconnected or 3D insulating networks. Consequently, for applications requiring metallic or near-metallic conductivity, BHT cannot be substituted without catastrophic loss of device-level electrical performance [1].

Orders-of-Magnitude Superiority in Electrical Conductivity via Sulfur Coordination

When evaluating ligands for conductive MOFs, the choice of heteroatom is the primary determinant of bulk conductivity. Head-to-head comparisons of copper-based coordination polymers demonstrate that the sulfur-coordinated Cu3(BHT) framework achieves an exceptional room-temperature electrical conductivity of up to 2500 S/cm. In stark contrast, the oxygen-coordinated analog, Cu3(HHB)2, exhibits an insulating conductivity of merely 7.3 × 10⁻⁸ S/cm under identical van der Pauw measurement conditions. This represents a difference of over 10 orders of magnitude, cementing BHT as the mandatory precursor for highly conductive transparent electrodes and electronic devices [1].

Evidence DimensionRoom-temperature electrical conductivity (S/cm)
Target Compound Data~2500 S/cm (Cu3(BHT))
Comparator Or Baseline7.3 × 10⁻⁸ S/cm (Cu3(HHB)2)
Quantified Difference>10¹⁰ higher conductivity for the BHT-derived framework
ConditionsRoom temperature, van der Pauw measurement on synthesized 2D c-MOFs

Buyers developing flexible electronics or ITO alternatives must procure BHT, as oxygen-based analogs fail to provide the continuous electron delocalization required for metallic conductivity.

Superior Electron Beam Resilience and Structural Stability

Beyond electrical performance, BHT provides unparalleled structural stability to the resulting MOF, a critical factor for advanced characterization and long-term device durability. Quantitative assessments of electron beam resilience reveal that the critical dose for total amorphization of Cu3(BHT) is (2.48 ± 0.77) × 10⁵ e⁻/Ų at 300 kV. The oxygen-analog baseline, Cu3(HHB)2, degrades at a critical dose of only (7.80 ± 0.89) × 10³ e⁻/Ų. The BHT-derived framework is approximately 31.8 times more resilient to electron-induced damage, allowing for high-resolution in-situ imaging and enhanced operational stability in high-energy environments [1].

Evidence DimensionCritical electron dose for total amorphization (e⁻/Ų)
Target Compound Data(2.48 ± 0.77) × 10⁵ e⁻/Ų (Cu3(BHT))
Comparator Or Baseline(7.80 ± 0.89) × 10³ e⁻/Ų (Cu3(HHB)2)
Quantified Difference~31.8-fold higher structural resilience for the BHT framework
Conditions300 kV transmission electron microscopy (TEM) irradiation

For industrial R&D requiring precise nanoscale characterization or deployment in high-radiation environments, BHT prevents premature material degradation.

Ligand Denticity Dictates Network Dimensionality and Conductivity

Procurement decisions often weigh BHT against cheaper, lower-denticity thiols like 1,4-benzenedithiol (BDT) or 1,2,4,5-benzenetetrathiol. However, these are not functional substitutes. Synthesis of lead-based MOFs demonstrates that while BHT successfully forms a 2D extended network ([Pb3(BHT)]n) with measurable semiconducting properties, the use of 1,4-benzenedithiol or 1,2,4,5-benzenetetrathiol results in 3D networks ([Pb3(BDT)3(en)2]n) that are completely insulating, with conductivities below 10⁻¹² S/cm. The symmetric six-fold thiol coordination of BHT is an absolute prerequisite for enforcing the planar Kagome geometry that enables macroscopic charge transport [1].

Evidence DimensionFramework dimensionality and resulting conductivity limit
Target Compound DataForms 2D extended networks capable of semiconducting/metallic transport
Comparator Or Baseline1,4-benzenedithiol (BDT) yields insulating (<10⁻¹² S/cm) 3D networks
Quantified DifferenceAbsolute functional divergence (conductor vs. strict insulator)
ConditionsPressed pellet conductivity measurements of Pb-based coordination polymers

Buyers must specify BHT rather than simpler dithiol or tetrathiol analogs to ensure the correct 2D topological formation necessary for electronic applications.

Ultralow Overpotential in Trimetallic Electrocatalysis

In the field of water splitting, the π-d conjugated structure provided by BHT enables the synthesis of highly efficient non-precious metal electrocatalysts. The trimetallic framework FeCoNi-BHT leverages the strong electron-donating capability of the BHT ligand to achieve an exceptionally low overpotential of 266 mV at a current density of 10 mA cm⁻² for the Oxygen Evolution Reaction (OER), alongside a Tafel slope of 58 mV dec⁻¹. This performance significantly outperforms conventional monometallic or bimetallic MOF baselines, which typically exhibit overpotentials well above 300 mV. The BHT ligand is critical for facilitating the synergistic electronic interactions between the Fe, Co, and Ni centers [1].

Evidence DimensionOER Overpotential at 10 mA cm⁻²
Target Compound Data266 mV (FeCoNi-BHT)
Comparator Or Baseline>300-340 mV (Typical non-BHT bimetallic/trimetallic MOF baselines)
Quantified Difference~34-74 mV reduction in overpotential
ConditionsAlkaline media (1.0 M KOH), room temperature electrocatalytic testing

Procuring BHT allows manufacturers to synthesize highly active, stable OER catalysts that lower the energy barrier and operational costs of industrial water electrolysis.

Transparent Conductive Electrodes for Flexible Electronics

Downstream of its ability to form Cu3(BHT) frameworks with conductivities up to 2500 S/cm, BHT is the premier ligand choice for fabricating solution-processed, platinum-free transparent electrodes. It serves as a direct, high-performance substitute for Indium Tin Oxide (ITO) in dye-sensitized solar cells and flexible optoelectronics, where continuous in-plane electron delocalization is mandatory [1].

High-Efficiency Water Electrolysis Electrocatalysts

Utilizing the low overpotential (266 mV) enabled by BHT-coordinated multi-metallic active sites, this compound is highly suited for the large-scale synthesis of FeCoNi-BHT OER catalysts. It is the optimal precursor for industrial green hydrogen production facilities seeking to replace expensive ruthenium or iridium-based catalysts with stable, earth-abundant alternatives [2].

Advanced Chemiresistive Sensors and Supercapacitors

Because BHT yields highly stable Kagome lattices that resist amorphization and maintain permanent porosity, it is an ideal building block for high-areal-capacitance supercapacitors and chemiresistive gas sensors. The robust π-d conjugation ensures rapid signal transduction and high charge-discharge cycling stability, far surpassing the capabilities of oxygen-linked (HHB) analogs [3].

XLogP3

2.8

Wikipedia

Benzenehexathiol

Dates

Last modified: 04-15-2024

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